molecular formula C10H20N2 B024587 1-Prop-2-enyl-4-propylpiperazine CAS No. 100500-90-1

1-Prop-2-enyl-4-propylpiperazine

Cat. No.: B024587
CAS No.: 100500-90-1
M. Wt: 168.28 g/mol
InChI Key: FIWUITBEKLTFHB-UHFFFAOYSA-N
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Description

1-Prop-2-enyl-4-propylpiperazine is a piperazine derivative featuring a prop-2-enyl (allyl) group at the 1-position and a propyl group at the 4-position of the piperazine ring. Piperazine derivatives are widely studied for their diverse pharmacological activities, including interactions with neurotransmitter transporters and receptors .

Properties

CAS No.

100500-90-1

Molecular Formula

C10H20N2

Molecular Weight

168.28 g/mol

IUPAC Name

1-prop-2-enyl-4-propylpiperazine

InChI

InChI=1S/C10H20N2/c1-3-5-11-7-9-12(6-4-2)10-8-11/h3H,1,4-10H2,2H3

InChI Key

FIWUITBEKLTFHB-UHFFFAOYSA-N

SMILES

CCCN1CCN(CC1)CC=C

Canonical SMILES

CCCN1CCN(CC1)CC=C

Synonyms

Piperazine, 1-(2-propenyl)-4-propyl- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Allyl vs.
  • Propyl vs. Polar Substituents : The propyl group increases lipophilicity relative to methoxy or sulfonyl groups, which may enhance blood-brain barrier penetration but reduce water solubility .

Pharmacological and Physicochemical Properties

Receptor Interactions

  • Neurotransmitter Transporters: Piperazines with methoxyphenyl or fluorophenyl substituents (e.g., 4-MeOPP) exhibit affinity for serotonin (5-HT) and dopamine transporters, a trait less pronounced in alkyl-substituted derivatives like 1-prop-2-enyl-4-propylpiperazine .
  • Psychoactive Potential: MT-45, with its diphenylethyl group, acts as a µ-opioid receptor agonist, whereas simpler alkyl/allyl derivatives lack this activity .

Physicochemical Properties

  • Lipophilicity : The logP of 1-prop-2-enyl-4-propylpiperazine is estimated to be higher than polar derivatives (e.g., sulfonyl-containing compounds) but lower than fully aromatic analogs .
  • Hydrogen Bonding : Unlike 1-aroyl-4-(4-methoxyphenyl)piperazines, which form extensive C–H⋯O networks , the allyl and propyl groups in the target compound likely limit hydrogen bonding, reducing crystalline stability.

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